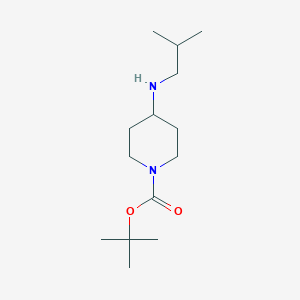

tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and an isobutylamino substituent at the 4-position. This compound is structurally significant in medicinal chemistry, serving as a key intermediate in synthesizing bioactive molecules, particularly those targeting neurological and cardiovascular pathways. The Boc group enhances solubility and stability during synthetic processes, while the branched isobutylamino moiety may influence steric interactions and binding affinity in receptor-ligand systems.

Properties

IUPAC Name |

tert-butyl 4-(2-methylpropylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)10-15-12-6-8-16(9-7-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHUDKQRZVVDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201161706 | |

| Record name | 1,1-Dimethylethyl 4-[(2-methylpropyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179556-97-9 | |

| Record name | 1,1-Dimethylethyl 4-[(2-methylpropyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179556-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(2-methylpropyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with isobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of various chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following piperidine-based Boc-protected analogs are analyzed for structural, synthetic, and functional distinctions:

Structural and Functional Differences

Hydroxypropyl Group (CAS 156185-63-6): The hydroxyl group increases hydrophilicity, improving aqueous solubility but reducing BBB permeability (score: 0.88 vs. 0.55 for pyridinyl analog) .

Physicochemical Properties: Topological Polar Surface Area (TPSA): Lower TPSA in the hydroxypropyl analog (46.2 Ų) correlates with reduced polarity and moderate GI absorption, whereas the pyridinyl analog’s higher TPSA (65.6 Ų) suggests stronger polar interactions . Molecular Weight: The difluorobenzylamino derivative (326.38 g/mol) exceeds typical thresholds for CNS drugs (~500 g/mol), but its fluorinated structure compensates by improving permeability .

Biological Activity

tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 381722-48-1

- Molecular Formula : C13H23N3O2

- Molecular Weight : 253.34 g/mol

- Purity : Typically >97% (HPLC)

The compound is primarily studied for its interaction with cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcriptional regulation. Inhibition of CDK9 can lead to reduced expression of anti-apoptotic proteins, making it a target for cancer therapy. Research indicates that compounds similar to this compound can reverse epigenetic silencing and exhibit selective cytotoxicity against cancer cells .

Therapeutic Applications

- Cancer Therapy : The compound is being investigated for its potential to treat various cancers by targeting CDK9, which is often overexpressed in malignancies such as pancreatic and ovarian cancers .

- Neurodegenerative Diseases : Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating diseases like Alzheimer's .

Case Study 1: CDK9 Inhibition

A study focused on the structure-activity relationship (SAR) of several compounds related to this compound demonstrated significant inhibition of CDK9 activity in vitro. The compounds were tested against a colon cancer cell line (YB5) with a GFP reporter gene, showing that the most effective inhibitors could induce GFP expression significantly higher than controls .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of piperidine derivatives, including this compound. The study found that these compounds could reduce oxidative stress markers in neuronal cell cultures and improve cell viability under neurotoxic conditions .

Table 1: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| CDK9 Inhibition | Cancer Cells | Induces apoptosis and reduces viability | |

| Neuroprotection | Neurons | Reduces oxidative stress |

Table 2: Structure-Activity Relationship (SAR)

| Compound ID | Structural Modification | CDK9 IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Isobutyl group addition | 5.0 | Strong inhibitor |

| Compound B | Methyl substitution | 10.0 | Moderate activity |

| Compound C | Ethyl group instead of isobutyl | 20.0 | Weaker inhibition |

Q & A

Q. What are the recommended synthesis protocols for tert-butyl 4-(isobutylamino)piperidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a Boc-protected piperidine derivative can react with isobutylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours . Purity optimization includes:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Crystallization : Use of ethanol/water mixtures to isolate high-purity crystals .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amine coupling | Isobutylamine, DMF, 70°C, 18h | 65–75 | 90–95 |

| Deprotection | HCl/dioxane, RT, 2h | >90 | >98 |

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the Boc group (1.4 ppm, singlet for tert-butyl) and piperidine ring protons (2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 285.21) .

- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680 cm) and amine (N-H, ~3300 cm) groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles .

- Respiratory Protection : Use NIOSH-certified respirators (e.g., P95 for dust/particulates) in poorly ventilated areas .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Contradictions often arise from variability in test models (e.g., in vitro vs. in vivo). Strategies include:

- Dose-Response Studies : Conduct MTT assays on multiple cell lines (e.g., HEK293, HepG2) to establish IC values .

- Metabolic Stability Tests : Use liver microsomes to assess metabolite formation and potential hepatotoxicity .

Table 2 : Toxicity Data Comparison

| Study Type | Model System | LD (mg/kg) | Reference |

|---|---|---|---|

| Acute (oral) | Rat | >2000 (non-toxic) | |

| Chronic (28-day) | Mouse | Hepatic enzyme elevation at 500 mg/kg |

Q. What computational strategies are employed to predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., serotonin transporters) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Predicts ADMET properties using descriptors like logP and polar surface area .

Q. How do variations in reaction conditions affect the yield and selectivity during its synthesis?

- Methodological Answer :

- Solvent Effects : Polar solvents (DMF) favor SN2 mechanisms, while THF improves solubility of Boc intermediates .

- Catalyst Optimization : Pd/C (5% wt) enhances coupling efficiency in Suzuki-Miyaura reactions .

- Temperature Control : Lower temps (0–5°C) reduce byproducts during amine deprotection .

Table 3 : Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes coupling efficiency |

| pH | 8–9 (for amine reactions) | Prevents Boc group hydrolysis |

| Catalyst Loading | 5–10 mol% | Balances cost and reactivity |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.